Roflupram is a novel phosphodiesterase 4 inhibitor that has garnered attention for its potential therapeutic applications, particularly in neuroinflammatory and neurodegenerative diseases such as Parkinson's disease. By modulating the levels of cyclic adenosine monophosphate (cAMP) within cells, roflupram plays a crucial role in various cellular processes, including neuroprotection and inflammation regulation .
The synthesis of roflupram involves several key steps, typically starting with the preparation of critical intermediates. Common methods include:
Specific reaction conditions are meticulously controlled, including temperature, pressure, and the use of catalysts. These parameters are crucial for optimizing yield and purity. For instance, the synthesis often employs reducing agents such as sodium borohydride and oxidizing agents like hydrogen peroxide to facilitate desired transformations .
Roflupram's molecular structure can be described using its molecular formula and its IUPAC name, which is 1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one.
Property | Value |
---|---|
Molecular Weight | 314.32 g/mol |
InChI | InChI=1S/C16H20F2O4/c1-10(2)... |
InChI Key | IXURVUHDDXFYDR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(=O)C1=CC(=C(C=C1)... |
These structural details provide insights into the compound's reactivity and interaction with biological targets .
Roflupram undergoes various chemical reactions, including:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy .
The choice of reagents and reaction conditions significantly influences the outcomes. For example, using specific nucleophiles can direct substitution reactions to yield desired products while minimizing by-products. The careful selection of oxidizing or reducing agents is also critical in achieving high yields of the target derivatives .
Roflupram's mechanism of action primarily involves the inhibition of phosphodiesterase 4, leading to an increase in intracellular cAMP levels. This elevation activates protein kinase A (PKA), which phosphorylates various target proteins involved in cellular signaling pathways.
Key processes influenced by roflupram include:
These actions contribute to its neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease .
Roflupram is characterized by specific physical properties that include:
The chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile indicates potential interactions with biological macromolecules, making it a candidate for therapeutic applications .
Roflupram has shown promise in various scientific applications:
Research continues to explore its broader applications in both pharmacology and biochemistry, particularly concerning its role in enhancing cognitive function and reducing neuroinflammation .
Roflupram (chemical name: 3-(cyclopropylmethoxy)-N,N-dimethyl-4-[(3,5-dichloropyridin-4-yl)amino]benzamide) features a benzamide core with a dichloropyridinylamino substituent. This configuration facilitates high-affinity interactions within the catalytic pocket of phosphodiesterase 4 enzymes. Unlike first-generation inhibitors, Roflupram’s cyclopropylmethoxy group optimizes hydrophobic contacts with conserved residues (Phe446 and Ile410 in phosphodiesterase 4B), while its dichloropyridine moiety engages in π-stacking interactions critical for active-site stabilization [2] [5].
Crystallographic analyses reveal distinct conformational flexibility across phosphodiesterase 4 subtypes. Phosphodiesterase 4B and phosphodiesterase 4D exhibit deeper Q2 pockets conducive to Roflupram binding, whereas phosphodiesterase 4A shows steric hindrance due to residue displacement near Gln443. Phosphodiesterase 4C remains intrinsically disordered at key residues, further limiting inhibitor affinity [2]. Roflupram demonstrates 15-fold selectivity for phosphodiesterase 4B/phosphodiesterase 4D over phosphodiesterase 4A/phosphodiesterase 4C isoforms, attributed to these structural variations (Table 1) [3] [5].
Table 1: Isoform-Selective Inhibition Profiles of Roflupram
Phosphodiesterase 4 Subtype | IC₅₀ (nM) | Relative Selectivity vs. PDE4B |
---|---|---|
Phosphodiesterase 4B | 26.2 | 1.0 (Reference) |
Phosphodiesterase 4D | 31.8 | 1.2 |
Phosphodiesterase 4A | 392.5 | 15.0 |
Phosphodiesterase 4C | >1000 | >38.2 |
Data derived from enzymatic assays using recombinant human phosphodiesterase 4 catalytic domains [3] [5].
This selectivity is functionally significant: phosphodiesterase 4B dominates immune cells (e.g., microglia), while phosphodiesterase 4D is prevalent in brain regions regulating emesis. Consequently, Roflupram’s profile enables targeted anti-inflammatory action without broad neurological disruption [2] [6].
Roflupram elevates intracellular cyclic adenosine monophosphate concentrations by >10-fold in neuronal and microglial cells at 1 µM, substantially exceeding Rolipram’s efficacy (3-fold increase at equivalent doses). This potency stems from its ~100-fold lower IC₅₀ against phosphodiesterase 4 catalytic domains versus Rolipram (26.2 nM vs. 2840 nM) [3] [5]. Consequently, Roflupram enhances protein kinase A activity more robustly, phosphorylating cyclic adenosine monophosphate response element-binding protein at Ser133 2.5× faster than Rolipram in hippocampal neurons [4] [10].
Table 2: Signaling Efficacy in Cellular Models
Parameter | Roflupram (1 µM) | Rolipram (1 µM) | Roflumilast (1 µM) |
---|---|---|---|
Cyclic adenosine monophosphate accumulation (fold-change) | 10.4 ± 0.8 | 3.1 ± 0.3 | 8.2 ± 0.6 |
Protein kinase A activation (% max) | 92 ± 5 | 40 ± 4 | 85 ± 6 |
Cyclic adenosine monophosphate response element-binding protein phosphorylation (pSer133) | 2.5 ± 0.2 | 1.1 ± 0.1 | 2.0 ± 0.3 |
Data from BV-2 microglia and SH-SY5Y neuronal cells stimulated with forskolin [1] [4] [5].
Downstream effects include:
Roflupram achieves brain-to-plasma ratios of 1.8–2.2 following oral administration in murine models, confirming superior blood-brain barrier permeability versus Rolipram (1.0–1.3) and Roflumilast (0.6–0.9). This property stems from its moderate lipophilicity (logP = 2.9) and low P-glycoprotein affinity, enabling unhindered CNS entry [4] [8]. Pharmacokinetic studies reveal:
Table 3: Blood-Brain Barrier Penetration and Pharmacokinetics
Parameter | Roflupram | Rolipram | Roflumilast |
---|---|---|---|
Brain-to-plasma ratio | 2.0 ± 0.2 | 1.2 ± 0.1 | 0.8 ± 0.1 |
Tₘₐₓ in brain (h) | 2.0 | 1.5 | 3.0 |
Brain T½ (h) | 6.2 ± 0.8 | 3.5 ± 0.6 | 12.5 ± 1.2 |
Oral bioavailability (%) | 33 | 65 | 79 |
Murine pharmacokinetic data after single oral dose (10 mg/kg) [3] [4] [9].
Functional outcomes include:
Roflupram’s 100-fold higher emetic threshold versus Rolipram in ferrets (minimum emetic dose = 10 mg/kg vs. 0.1 mg/kg) arises from two synergistic mechanisms:
Phosphodiesterase 4D inhibition in the area postrema triggers emesis via histamine H1 receptor signaling. Roflupram’s phosphodiesterase 4B-preferring binding (Table 1) minimizes phosphodiesterase 4D engagement, reducing brainstem emetogenic pathways. Comparatively, Rolipram inhibits phosphodiesterase 4D with picomolar affinity, explaining its profound gastrointestinal liability [5] [6].
In microglia, Roflupram activates adenosine monophosphate-activated protein kinase/Sirtuin 1 pathways, inducing autophagy that suppresses nuclear factor kappa B and NOD-like receptor protein 3 inflammasomes. This indirectly downregulates pro-inflammatory cytokines (interleukin-1β, tumor necrosis factor-α) without cyclic adenosine monophosphate overstimulation in emetic centers. Rolipram lacks this effect [1] [8].
Table 4: Mechanisms of Emetic Response Mitigation
Mechanism | Roflupram | Rolipram |
---|---|---|
PDE4D inhibition affinity | IC₅₀ = 31.8 nM (Moderate) | IC₅₀ = 0.8 nM (High) |
Autophagy induction in microglia | 3.5-fold LC3-II increase at 5 µM | No significant change |
Area postrema activation | Minimal c-Fos expression | Marked c-Fos expression |
Minimum emetic dose (ferret) | 10 mg/kg | 0.1 mg/kg |
Comparative data from biochemical and behavioral studies [1] [5] [8].
These properties position Roflupram as a CNS-targeted phosphodiesterase 4 inhibitor with minimized peripheral and brainstem side effects, enabling higher therapeutic dosing for neurological conditions [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1